![molecular formula C6H12N2O B13114374 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)
5-Methoxy-2,3-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-diazabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes a diazabicycloheptane core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for interesting chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane typically involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . Further modifications can deliver products possessing natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,3-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5-Methoxy-2,3-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through its diazabicycloheptane core. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Similar core structure but lacks the methoxy group.
2,7-Diazabicyclo[2.2.1]heptane: Different substitution pattern on the bicyclic core.
Prolinamide: Shares some structural features but differs in the overall framework.
Uniqueness
5-Methoxy-2,3-diazabicyclo[2.2.1]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-methoxy-2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H12N2O/c1-9-6-3-4-2-5(6)8-7-4/h4-8H,2-3H2,1H3 |
Clé InChI |
ZVLWLUVBLFKTQH-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2CC1NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



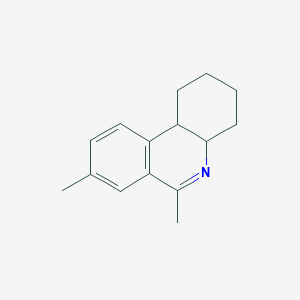


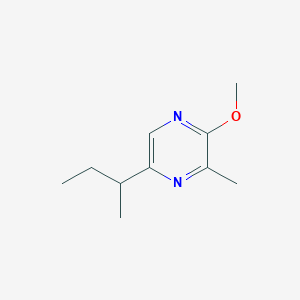


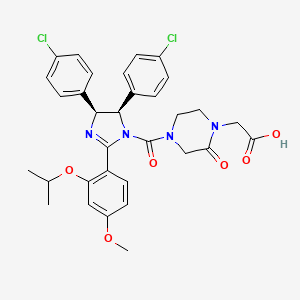
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
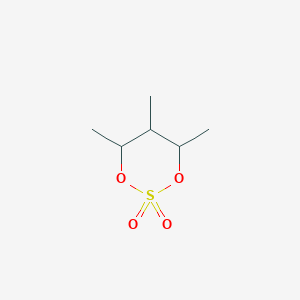
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

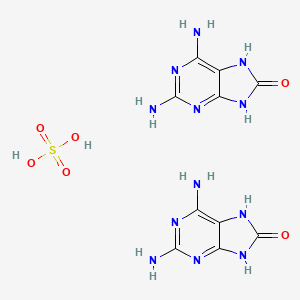
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
